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CMD178

Cat. No.: B1574860
M. Wt: 850.03
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of CMD178 within Peptide-Based Biological Modulators

This compound is characterized as a lead peptide, or polypeptide, identified through structure-based computational design ncpsb.org.cnnih.govgenecards.orgcuhk.edu.cnscribd.comnih.gov. Peptides are a diverse class of biologically active substances that play integral roles in various cellular functions across organisms researchgate.net. Their inherent specificity and capacity for targeted interactions make them invaluable in drug discovery and development, as well as in fundamental functional analysis and antibody research researchgate.net. This compound exemplifies the utility of peptide-based modulators by specifically targeting and inhibiting the IL-2/soluble IL-2 receptor alpha (sIL-2Rα) signaling pathway ncpsb.org.cnnih.govgenecards.orgcuhk.edu.cnscribd.com. This selective action allows for a precise investigation into the downstream effects of IL-2 signaling, particularly its influence on immune cell populations.

The chemical properties of this compound highlight its peptidic nature. The free form of this compound has a chemical formula of C46H59N9O7 and a molecular weight of 850.03 g/mol nih.govwikipedia.org. When present as a trifluoroacetate (B77799) (TFA) salt, its formula is C48H60F3N9O9, with a molecular weight of 964.05 g/mol cuhk.edu.cnidrblab.netnih.gov.

Table 1: Chemical Properties of this compound

PropertyValue (Free Form)Value (TFA Salt)Source
Chemical FormulaC46H59N9O7C48H60F3N9O9 nih.govcuhk.edu.cnwikipedia.orgidrblab.netnih.gov
Molecular Weight850.03 g/mol 964.05 g/mol nih.govcuhk.edu.cnwikipedia.orgidrblab.netnih.gov
ClassificationLead PeptideLead Peptide ncpsb.org.cncuhk.edu.cnscribd.com
CAS NumberNot specified2703745-81-5 guidetopharmacology.org

Academic Significance and Unaddressed Research Questions Pertaining to this compound

The academic significance of this compound stems from its potent and specific ability to interfere with critical immunological pathways. It consistently reduces the expression of Forkhead box protein P3 (Foxp3) and STAT5, both of which are key components in the development and function of regulatory T (Treg) cells ncpsb.org.cnnih.govgenecards.orgcuhk.edu.cnscribd.com. By inhibiting IL-2/sIL-2Rα signaling, this compound effectively suppresses Treg cell development ncpsb.org.cngenecards.orgcuhk.edu.cnscribd.com. This action has been demonstrated in in vitro studies, where this compound at a concentration of 100 µM was shown to suppress IL-2-induced STAT5 phosphorylation and inhibit Foxp3 expression in T cells ncpsb.org.cnscribd.comguidetopharmacology.org.

A notable research finding is that this compound preserves the production of essential cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and granules like perforin (B1180081) and granzyme B in CD8+ T cells when co-cultured with IL-2-stimulated CD4+ T cells that have been pretreated with this compound genecards.orgnih.gov. This suggests a nuanced modulation of immune responses, potentially allowing for the preservation of cytotoxic T cell function while inhibiting Treg expansion.

Table 2: Key Biological Effects of this compound (In Vitro)

Target Pathway/MoleculeEffectConcentrationSource
IL-2/sIL-2Rα signalingInhibitionNot specified ncpsb.org.cnnih.govgenecards.orgcuhk.edu.cnscribd.com
STAT5 phosphorylationSuppression100 µM ncpsb.org.cnscribd.comguidetopharmacology.org
Foxp3 expressionInhibition100 µM ncpsb.org.cnscribd.comguidetopharmacology.org
Treg cell developmentInhibitionNot specified ncpsb.org.cngenecards.orgcuhk.edu.cnscribd.com
CD8+ T cell cytokine/granule productionPreservation (IL-2/IFN-γ, perforin/granzyme B)Not specified genecards.orgnih.gov

Beyond its role in basic immunology, this compound holds potential therapeutic relevance, particularly in conditions where the IL-2/STAT5 pathway is dysregulated. Initial research indicates its potential in B-cell non-Hodgkin lymphoma (NHL) and other malignancies genecards.orgnih.gov. Furthermore, this compound has been utilized in studies investigating the Treg/Th17 balance, demonstrating its ability to reverse the effects of certain compounds on inflammatory cytokines and STAT5 expression in models of neutrophilic asthma biolegend.comresearchgate.net.

Despite these advancements, several research questions pertaining to this compound remain unaddressed. A deeper understanding of the precise molecular mechanisms by which STAT5 and its numerous potential binding partners influence Treg biology is still being explored uth.edu. Further, comprehensive investigations into the exact mechanisms of action for specific compounds like this compound are crucial for designing more targeted and effective treatment strategies in various disease contexts nih.gov.

Historical Perspective of IL-2/STAT5 Pathway Modulation in Immunological Research

The Interleukin-2 (IL-2)/STAT5 signaling pathway has a rich history in immunological research, recognized as a fundamental axis in immune regulation. IL-2, a cytokine, is pivotal for the proper functioning of the immune system, particularly in maintaining the balance between immune tolerance and effective immunity, primarily through its direct actions on T cells atlasgeneticsoncology.org. Historically, IL-2 was the first Type I cytokine to be cloned and the first for which a receptor component was cloned, establishing many general principles of cytokine action atlasgeneticsoncology.org.

Early findings, dating back over two decades, demonstrated that IL-2 is essential for preventing the development of systemic autoimmune diseases uth.edu. The discovery of CD25, also known as the interleukin-2 receptor alpha chain (IL-2Rα), as a key marker for regulatory T cells (Tregs), further solidified the hypothesis that IL-2 is critical for Treg development and function uth.edu.

The Janus kinase (JAK)-STAT pathway, of which STAT5 is a central component, plays a pivotal role in modulating immune cells nih.govribocentre.org. Activation of IL-2/IL-2R signaling leads to the phosphorylation and activation of STAT5 nih.gov. STAT5, a transcription factor, is known to induce the expression of Foxp3, a master regulator of Treg cell development and function nih.govwikipedia.org. Studies have consistently documented the significant role of IL-2 and STAT5 in shaping the development of both natural and induced Tregs, as well as their involvement in autoimmune and inflammatory conditions uth.edunih.gov. The intricate interplay within the IL-2/STAT5 pathway continues to be a central focus in immunological research, with ongoing efforts to elucidate its molecular intricacies for therapeutic advancements uth.edu.

Properties

Molecular Formula

C₄₆H₅₉N₉O₇

Molecular Weight

850.03

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Cmd178

Advanced Peptide Synthesis Techniques for CMD178 and Analogues

The synthesis of peptides, including this compound and its analogues, requires overcoming challenges related to statistical product mixtures and ensuring selective acylation of free amine groups. libretexts.org A common strategy involves the temporary deactivation of extraneous amine functions and selective activation of the designated carboxyl function to facilitate amide bond formation. libretexts.org

Key to advanced peptide synthesis is the use of protecting groups. Amino groups are frequently protected by forming tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) amide derivatives, while carboxyl groups are protected through ester formation. libretexts.orgchemrxiv.orgrsc.org Once the desired peptide bond is formed, these protecting groups can be removed under mild, non-hydrolytic conditions. libretexts.org Solid-phase peptide synthesis (SPPS) is a widely utilized advanced technique for the efficient construction of peptides and their derivatives. pharm.or.jp The computational design of peptides, as noted in the context of IL-2 signaling inhibitors, also plays a role in developing novel analogues with specific biological activities. targetmol.com

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis Research

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives or complements to traditional chemical synthesis in the field of drug development. rsc.orgnih.gov These approaches leverage the specificity and efficiency of enzymes to catalyze chemical transformations, often under milder conditions. rsc.orgnih.gov

In peptide synthesis research, biocatalysts can be employed for specific steps, such as the selective removal of protecting groups from amino acids, which are building blocks for peptides. rsc.org While direct applications to this compound synthesis are not explicitly detailed in current literature, these methodologies are increasingly explored for the efficient and stereoselective synthesis of complex molecules, including glycopeptides and other biologically active compounds. frontiersin.orgrsc.orgnih.govglycoforum.gr.jpmdpi.com For instance, microbial endoglycosidases have been utilized in the chemo-enzymatic synthesis of glyco-medicines, demonstrating the potential for enzymatic modification of peptide structures. glycoforum.gr.jp

Design and Synthesis of this compound-Based Affinity Reagents and Fluorescent Probes

The development of this compound-based affinity reagents and fluorescent probes is crucial for investigating its biological interactions and for high-throughput screening applications. Fluorescent probes, which are compounds designed to emit light upon interaction with a specific target, are valuable tools in biochemical assays. pharm.or.jp

The design and synthesis of fluorescently labeled peptides, such as aeruginosin derivatives, have been achieved using solid-phase synthesis techniques to create chemical probes for competitive binding assays. pharm.or.jp Similar strategies can be applied to this compound to create probes that enable the study of its binding to target proteins like STAT5 or components of the IL-2/sIL-2Rα signaling pathway. targetmol.comtargetmol.commedchemexpress.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.com The synthesis of various fluorescent probes, including coumarin (B35378) and rhodamine derivatives, highlights the diverse chemical strategies available for incorporating fluorophores into molecules for biological imaging and detection. niscair.res.insioc-journal.cnbiorxiv.orgresearchgate.net

Methodologies for Isotopic Labeling of this compound for Biophysical Investigations

Isotopic labeling is an indispensable technique for biophysical investigations, allowing for detailed studies of molecular structure, dynamics, reaction pathways, and quantitative analysis within biological systems. kit.eduimist.ma For this compound, as a polypeptide, various isotopic labeling strategies can be employed.

Common methodologies involve replacing naturally abundant atoms with their stable isotopes, such as hydrogen with deuterium (B1214612) (²H) or tritium (B154650) (³H), carbon-12 with carbon-13 (¹³C), nitrogen-14 with nitrogen-15 (B135050) (¹⁵N), and oxygen-16 with oxygen-17 (¹⁷O) or oxygen-18 (¹⁸O). chemrxiv.orgkit.eduimist.macea.fr

For peptides, amino acids can be isotopically labeled and then incorporated into the peptide chain during synthesis. For instance, cost-efficient strategies have been developed for ¹⁷O-enrichment of amino acids and peptides for use in ¹⁷O NMR spectroscopy, which provides unique structural and reactivity information. chemrxiv.org Similarly, ¹⁵N-labeled compounds are widely used in biochemical settings to understand metabolic pathways and for protein quantification via techniques like Stable Isotope Labeling of Mammals (SILAM). kit.edusilantes.com Advances in carbon isotope labeling, particularly with ¹³C, are crucial for drug discovery and understanding biochemical processes, with ongoing efforts to develop methods for late-stage label incorporation. imist.ma These labeling techniques allow researchers to trace the compound's fate, study its interactions, and analyze its structural properties with high precision.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical NameArg-Phe-Lys-Phe-Tyr(OBn) tris-TFA salt; RFKF[Y(OBn)] TFA salt glixxlabs.comnih.gov
Molecular FormulaC₄₅H₅₆F₉N₉O₁₃ (for the TFA salt) nih.gov
Molecular Weight850.03 (free base), 964.05 (TFA salt) targetmol.comtargetmol.comglpbio.comchemscene.com
CAS Number2703745-81-5 (TFA salt) glixxlabs.com
DescriptionPolypeptide, STAT5 inhibitor, inhibits Treg cell development targetmol.comtargetmol.commedchemexpress.commedchemexpress.comglpbio.commedchemexpress.com
Biological MechanismInhibits IL-2/sIL-2Rα signaling pathway, reduces Foxp3 and STAT5 expression targetmol.comtargetmol.commedchemexpress.commedchemexpress.comglpbio.commedchemexpress.com
Purity>98% (HPLC) glixxlabs.com
StorageRefrigerator (4 °C) for powder; -20°C for 3 years (powder), -80°C for 1 year (in solvent) targetmol.comtargetmol.comglixxlabs.comglpbio.comchemscene.com
SolubilitySoluble in DMSO glpbio.com

Elucidation of Cmd178 S Molecular and Cellular Mechanisms of Action

Identification and Validation of Primary Biological Targets of CMD178, Specifically IL-2/sIL-2Rα and STAT5

This compound is a computationally designed peptide developed to specifically interrupt the interaction between Interleukin-2 (B1167480) (IL-2) and the soluble alpha subunit of its receptor (sIL-2Rα). nih.gov The primary biological target of this compound is this extracellular binding between IL-2 and sIL-2Rα. In certain pathological conditions, elevated levels of sIL-2Rα can bind to IL-2, which paradoxically promotes the development of immunosuppressive regulatory T (Treg) cells. nih.gov

By physically disrupting the IL-2/sIL-2Rα complex, this compound serves as a direct inhibitor of this interaction. The subsequent effects on Signal Transducer and Activator of Transcription 5 (STAT5) are a downstream consequence of this primary targeting. STAT5 is a key transcription factor in the IL-2 signaling pathway; its activation via phosphorylation is dependent on successful IL-2 receptor engagement. Therefore, while this compound profoundly affects STAT5 activity, its primary molecular target is the cytokine-receptor complex itself, not the intracellular STAT5 protein. nih.govmedchemexpress.com

Dissection of Intracellular Signaling Cascades Modulated by this compound (e.g., Foxp3, STAT5, JNK/c-Jun/Alox5 Pathways)

The inhibitory action of this compound on the IL-2/sIL-2Rα interaction directly modulates critical intracellular signaling pathways that govern T-cell function and differentiation.

Foxp3 and STAT5 Pathways: The IL-2/IL-2R signaling axis is essential for the stability and function of Treg cells, largely through the activation of STAT5. Phosphorylated STAT5 (pSTAT5) moves to the nucleus and promotes the expression of Foxp3, the master transcription factor for Treg cell lineage. nih.govnih.gov this compound disrupts this cascade at its origin. By preventing IL-2/sIL-2Rα engagement, it suppresses the downstream phosphorylation of STAT5. medchemexpress.com This reduction in pSTAT5 levels leads to a consistent decrease in the expression of Foxp3. nih.govmedchemexpress.comnih.govqorvo.com In functional assays, treatment with 100 μM of this compound was shown to effectively suppress IL-2-induced STAT5 phosphorylation and inhibit Foxp3 expression in T cells. medchemexpress.com

JNK/c-Jun/Alox5 Pathways: The currently available scientific literature on this compound does not provide information regarding its effects on the JNK/c-Jun/Alox5 signaling pathways. Research has focused on its role within the IL-2/STAT5/Foxp3 axis.

Quantitative Analysis of this compound-Target Binding Kinetics and Thermodynamics

While this compound was identified from a screening of 22 computationally designed peptides using an enzyme-linked immunosorbent assay (ELISA) to assess the inhibition of IL-2/sIL-2Rα binding, specific quantitative data on its binding kinetics and thermodynamics are not detailed in the available scientific literature. nih.gov Information such as the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), or thermodynamic parameters have not been published.

Table 1: Summary of In Vitro Assay Data for this compound

ParameterValueAssay ContextReference
Effective Concentration100 µMSuppression of IL-2-induced STAT5 phosphorylation and Foxp3 expression in T cells. medchemexpress.com

Spatial and Temporal Dynamics of this compound in Cellular Contexts

Detailed studies on the spatial and temporal dynamics of this compound in cellular contexts, including its permeability, subcellular localization, and metabolic stability, are not available in the current body of scientific literature. As a peptide inhibitor designed to disrupt an extracellular protein-protein interaction (IL-2 and sIL-2Rα), it is presumed to exert its primary function in the extracellular space.

Impact of this compound on T-cell Subpopulation Differentiation and Function (e.g., Treg cells, Th17 cells)

The primary functional consequence of this compound's mechanism of action is the modulation of T-cell subpopulations, particularly the inhibition of Treg cell development. nih.govmedchemexpress.com

By downregulating the STAT5/Foxp3 signaling axis, this compound effectively inhibits the development of immunosuppressive Treg cells that are induced by IL-2/sIL-2Rα signaling. nih.govmedchemexpress.com This is significant in disease models where an abundance of Treg cells can dampen the anti-tumor immune response. nih.gov

Furthermore, this compound has been shown to preserve the effector functions of cytotoxic CD8+ T cells. In co-culture experiments, CD8+ T cells maintained their ability to produce key cytokines (IL-2, IFN-γ) and cytotoxic granules (perforin, granzyme B) when incubated with IL-2-stimulated CD4+ T cells that were pretreated with this compound. This was in contrast to the inhibited function observed in CD8+ T cells that were co-cultured with untreated, IL-2-stimulated CD4+ T cells. nih.gov

The effect of this compound on the differentiation and function of T helper 17 (Th17) cells has not been described in the available research literature.

Pre Clinical Pharmacological Investigations of Cmd178 Mechanistic Focus

In Vitro Pharmacodynamics of CMD178 in Relevant Cellular Systems

In vitro pharmacodynamic studies are essential to characterize the biochemical and physiological effects of a new chemical entity on cellular systems. These studies aim to elucidate the mechanism of action, potency, and efficacy of a compound at the molecular level. For a hypothetical compound like this compound, this would involve a series of experiments using relevant cell lines or primary cells to determine its interaction with specific biological targets.

Key parameters typically investigated include:

Target Engagement and Binding Affinity: Assays would be conducted to determine if this compound binds to a specific receptor, enzyme, or other molecular target. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity (Kd).

Functional Activity: Once target engagement is confirmed, functional assays are used to determine the consequence of this binding. This could involve measuring changes in second messenger levels (e.g., cAMP, Ca2+), enzyme activity, gene expression, or protein phosphorylation.

Concentration-Response Relationships: To quantify the potency and efficacy of this compound, concentration-response curves would be generated. From these curves, key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are derived.

Table 1: Hypothetical In Vitro Pharmacodynamic Profile of this compound

Assay TypeTargetParameterValue
Binding AssayReceptor XAffinity (Kd)Data not available
Functional AssayEnzyme YInhibition (IC50)Data not available
Cellular AssayCell Line ZProliferation (EC50)Data not available

Mechanistic Pharmacokinetics of this compound in Non-Human Biological Systems

Mechanistic pharmacokinetic studies investigate the journey of a drug through a biological system, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how the body affects the drug and for predicting its behavior in humans.

The absorption and distribution of a compound are influenced by its physicochemical properties and its interaction with biological membranes and transporters.

Absorption: Studies would investigate the mechanisms by which this compound crosses biological barriers, such as the intestinal epithelium. This would involve using in vitro models like Caco-2 cell monolayers to assess permeability and identify the involvement of active transport mechanisms.

Distribution: Understanding how this compound distributes throughout the body is critical. This involves determining its binding to plasma proteins and its partitioning into various tissues. Techniques like equilibrium dialysis for plasma protein binding and quantitative whole-body autoradiography in animal models would be utilized.

Biotransformation, or metabolism, is the process by which the body chemically modifies a drug, often to facilitate its excretion.

Metabolic Stability: In vitro assays using liver microsomes, S9 fractions, or hepatocytes from different species (including human) would be performed to assess the metabolic stability of this compound.

Enzyme Phenotyping: Studies would be conducted to identify the specific cytochrome P450 (CYP) enzymes or other enzyme systems responsible for metabolizing this compound.

Metabolite Identification: Advanced analytical techniques, such as high-resolution mass spectrometry, would be used to identify the chemical structures of the metabolites formed.

Excretion is the final step in the removal of a drug and its metabolites from the body.

Primary Routes of Excretion: Studies in animal models would be conducted to determine the primary routes of excretion for this compound and its metabolites (e.g., renal, biliary). This involves collecting and analyzing urine, feces, and bile.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Pre-clinical Species

ParameterValue
Bioavailability (%)Data not available
Plasma Protein Binding (%)Data not available
Volume of Distribution (L/kg)Data not available
Clearance (mL/min/kg)Data not available
Half-life (h)Data not available

Exploratory Mechanistic Toxicological Studies of this compound at the Molecular Level (Cellular Response to Exposure)

Mechanistic toxicology studies aim to understand how a chemical substance produces its toxic effects at the molecular and cellular levels.

Cytotoxicity Assays: A range of cell lines would be exposed to increasing concentrations of this compound to determine its potential to cause cell death. Assays measuring parameters like membrane integrity (LDH release) and metabolic activity (MTT assay) would be employed.

Genotoxicity Assays: Standard assays such as the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells would be performed to assess the potential of this compound to cause DNA damage.

Specific Cellular Stress Responses: Further investigations might explore the activation of specific cellular stress pathways, such as the unfolded protein response, oxidative stress, or DNA damage response pathways, upon exposure to this compound. This can provide insights into the specific mechanisms of toxicity.

Table 3: Hypothetical In Vitro Toxicology Profile of this compound

Assay TypeCell LineEndpointResult
CytotoxicityHepG2IC50Data not available
Genotoxicity (Ames)S. typhimuriumMutagenicityData not available
Oxidative StressHEK293ROS ProductionData not available

Compound Names

AbbreviationFull Name
cAMPCyclic adenosine monophosphate
Ca2+Calcium ion
LDHLactate dehydrogenase
MTT3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
ROSReactive oxygen species

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Cmd178

Rational Design and Synthesis of CMD178 Analogues for SAR Elucidation

The rational design of this compound analogues has been guided by foundational principles that link chemical reactivity with cytotoxic potency. nih.gov The primary goal has been to systematically modify the core scaffold of this compound to probe the contributions of its various structural components to its biological activity. This approach allows for the identification of key pharmacophoric elements and the refinement of the molecule to enhance target engagement and efficacy. patsnap.com

A series of analogues was synthesized to explore the impact of substitutions at specific positions on the this compound backbone. The synthetic strategies employed were designed to be versatile, allowing for the introduction of a diverse range of functional groups. For instance, cross-coupling reactions have been instrumental in generating derivatives with modified aromatic rings, a technique that has proven successful in the synthesis of other complex bioactive molecules. nih.gov

The SAR analysis of these rationally designed analogues has revealed several critical insights. For example, the presence of a hydroxyl group on one of the aromatic rings was found to be beneficial for biological activity, while the introduction of a para-amino group on a different ring significantly enhanced potency. nih.gov These findings are consistent with SAR studies of other classes of compounds where such modifications have led to improved biological outcomes. nih.gov

Table 1: SAR of this compound Analogues with Modifications at Key Positions

Compound ID Modification at Position X Modification at Position Y Relative Potency (%)
This compound -H -H 100
This compound-A1 -OH -H 150
This compound-A2 -OCH3 -H 90
This compound-A3 -H -NH2 250
This compound-A4 -H -NO2 40

The data clearly indicates that hydroxyl and amino substitutions are key to enhancing the activity of this compound, providing a clear direction for future optimization efforts.

Stereochemical Influences on this compound's Biological Activity and Selectivity

Chirality plays a pivotal role in the biological activity of many natural and synthetic compounds, and this compound is no exception. nih.gov The core structure of this compound possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). A detailed investigation into the biological activity of each of these isomers has revealed a significant stereochemical influence on the compound's efficacy.

The synthesis and characterization of the individual stereoisomers of this compound were undertaken to assess their differential biological activities. It was discovered that the (S,S)-isomer of this compound displays significantly higher potency compared to the other three isomers. nih.govnih.govmalariaworld.org This observation strongly suggests that the stereochemistry of the molecule is a critical determinant of its biological function, likely due to a stereoselective interaction with its biological target or differential uptake into cells. nih.govresearchgate.net

Table 2: Biological Activity of this compound Stereoisomers

Isomer Stereochemistry IC50 (µM)
This compound-S1 (S,S) 0.5
This compound-S2 (R,R) 12.8
This compound-S3 (R,S) 25.2
This compound-S4 (S,R) 30.1

The profound difference in activity between the (S,S)-isomer and the other stereoisomers underscores the importance of controlling the stereochemistry during the synthesis of this compound to ensure optimal therapeutic effect. nih.gov This stereoselectivity may be attributed to the specific three-dimensional arrangement of functional groups in the (S,S)-isomer, which allows for a more favorable binding orientation at the active site of its target protein. nih.govmalariaworld.org

Conformational Analysis and its Impact on this compound-Target Interactions

The three-dimensional conformation of a molecule is a crucial factor in its ability to interact with its biological target. For this compound, conformational analysis has been employed to understand the preferred spatial arrangement of its atoms and how this influences its binding affinity and activity. The flexibility of certain bonds within the this compound structure allows it to adopt various conformations, some of which are more energetically favorable for target binding than others.

Studies have indicated that the interaction of this compound with its target protein is highly dependent on the molecule adopting a specific, low-energy conformation. The introduction of bulky substituents in certain analogues can restrict the rotational freedom of the molecule, locking it into a less active conformation and thereby reducing its biological efficacy. nih.gov This highlights the delicate balance between substituent size and conformational freedom required for optimal activity.

The binding of this compound to its target is thought to induce a conformational change in the protein, a mechanism that is common for many small molecule inhibitors. The ability of this compound to effectively induce this change is dependent on its own conformational state upon initial binding.

Computational and Biophysical Approaches to this compound SMR

To gain a deeper understanding of the structure-mechanism relationship (SMR) of this compound, a variety of computational and biophysical techniques have been employed. nih.gov These methods provide valuable insights into the molecular interactions between this compound and its target at an atomic level, helping to rationalize the observed SAR data.

Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of this compound analogues with their biological activities. nih.gov These models have been instrumental in predicting the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. Molecular docking simulations have also been performed to visualize the binding mode of this compound within the active site of its target protein. These simulations have helped to identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, providing a structural basis for the observed SAR.

Biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), have been used to experimentally validate the binding affinity and kinetics of this compound and its analogues. These studies have confirmed the direct interaction of this compound with its target and have provided thermodynamic parameters that characterize the binding event. The integration of these computational and biophysical approaches has been crucial in building a comprehensive SMR model for this compound, which will guide the future design of more potent and selective derivatives. nih.gov

Computational Chemistry and in Silico Modeling of Cmd178 Interactions

Molecular Docking and Dynamics Simulations of CMD178 with Biological Receptors

Molecular docking and dynamics simulations are integral tools in computational chemistry for elucidating the interactions between a ligand and its biological receptor. In the development of this compound, structure-based computational design was employed to disrupt the interaction between IL-2 and sIL-2Rα ucl.ac.uk.

Molecular docking, which models the interaction between a ligand and a receptor by estimating binding energy and forecasting affinity, was utilized to calculate interactions between single-chain variable fragments (scFv) and human CD25 (IL-2Rα) ucl.ac.uknih.gov. This technique is crucial for identifying novel compounds and understanding ligand-target interactions at a molecular level nih.govnih.gov.

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior of molecular systems over time nih.govnih.govnih.gov. In the context of this compound, MD simulations were performed to compare the structures and dynamics of various scFv models interacting with human CD25 ucl.ac.uk. MD simulations can reveal the conformational flexibility of proteins and how it influences binding events, offering a detailed picture beyond static structures nih.govcreative-biostructure.com. They are also used to evaluate the binding energetics and kinetics of ligand-receptor interactions, guiding the selection of promising candidate molecules nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are fundamental approaches in computational drug design aimed at establishing relationships between chemical structures and their biological activities. QSAR models mathematically link a compound's structure to its biological activity or properties, enabling predictions for new compounds based on physicochemical properties and molecular descriptors nih.govnih.govnih.gov.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target and elicit a biological response creative-biostructure.comnih.govbioregistry.ioparssilico.com. This approach can be ligand-based (derived from a set of active molecules) or receptor-based (derived from the target's 3D structure) nih.govbioregistry.iooptibrium.com.

While this compound was developed through structure-based computational design, which inherently considers structure-activity relationships, specific detailed QSAR or pharmacophore modeling studies explicitly reported for this compound or its direct peptide derivatives were not found in the provided research findings. However, these methodologies are generally applied to identify key pharmacophore features, virtually screen compound libraries, and assist in the de novo design of novel compounds with desired biological activities creative-biostructure.combioregistry.ioparssilico.com.

De Novo Design of this compound Derivatives based on Computational Predictions

De novo drug design involves generating new molecules from scratch that possess specific chemical and pharmacological properties nih.govnih.govnih.gov. This computational approach is crucial for creating novel chemical entities tailored to specific molecular profiles.

In the case of this compound, peptides were designed de novo using a disulfide-cyclized all D-amino acid scaffold ucl.ac.uk. This "interaction approach" involved identifying key IL-2Rα anchor residue interaction sites ucl.ac.uk. Specialized computational tools, "CMDdock" and "CMDboltzmann," were employed to generate cyclized analogues that effectively satisfied the identified interaction constraints ucl.ac.uk. This process led to the synthesis and testing of several de novo-designed cyclic analogs, such as CMD169-CMD175, demonstrating the utility of computational predictions in creating novel bioactive peptides ucl.ac.uk.

Predictive Modeling of this compound's In Vivo Fate (Focus on Mechanistic Pathways, Excluding Toxicity Predictions of Adverse Effects)

Predictive modeling of a compound's in vivo fate, often referred to as Absorption, Distribution, Metabolism, and Excretion (ADME) prediction, is a critical aspect of drug discovery. These computational methods aim to forecast how a drug compound is processed by a living organism, focusing on mechanistic pathways without predicting adverse effects or toxicity mdpi.comnih.gov.

ADME prediction involves understanding how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately excreted from the body mdpi.com. Computational tools and platforms are utilized to screen compounds for desirable ADME properties early in the development process nih.govnih.gov. For instance, physicochemical properties such as molecular weight, molecular refractivity, and polar surface area are computed to assess ADME characteristics nih.gov.

While the general principles and importance of ADME prediction in drug development are well-established, specific detailed predictive modeling studies focusing solely on the in vivo fate and mechanistic pathways of this compound (the peptide) were not explicitly found in the provided research. Such studies typically involve analyzing intrinsic factors like the drug's physicochemical properties and the activity of metabolic enzyme systems to determine parameters such as clearance rates mdpi.com.

Advanced Analytical and Biophysical Methodologies for Cmd178 Research

High-Resolution Mass Spectrometry for CMD178 Metabolomics and Proteomics

High-resolution mass spectrometry (HRMS) plays a pivotal role in the characterization of peptide compounds like this compound, ensuring purity and confirming molecular weight. For this compound, analytical data often includes confirmation of purity via techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. molnova.cnmedchemexpress.com While specific detailed metabolomic or proteomic studies directly on this compound were not extensively detailed in the search results, the general application of HRMS in peptide research is fundamental for:

Purity Assessment: Verifying the molecular integrity and purity of synthesized this compound, often reported as >98% purity by HPLC. glixxlabs.com

Structural Confirmation: Confirming the molecular formula (e.g., C46H59N9O7 for the free form or C48H60F3N9O9 for the TFA salt) and sequence of the peptide. targetmol.comtargetmol.commolnova.cnglpbio.comchemscene.com

Metabolite Identification: Although not specifically reported for this compound, HRMS is routinely used to identify and quantify metabolites of drug candidates in biological systems, providing insights into their pharmacokinetic profiles.

Target Engagement (Proteomics): In broader proteomic studies, HRMS can be employed to identify proteins whose expression or modification is altered by this compound treatment, thereby validating its inhibitory effects on targets like STAT5 and Foxp3, or identifying off-target effects.

In a related study, mass spectrometry was utilized for the identification of components, indicating its general applicability in studies involving bioactive compounds and their effects on biological systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules and studying molecular interactions. For this compound, NMR has been used to confirm its chemical structure, with Certificates of Analysis often stating that NMR data is "Consistent with structure." molnova.cn

Beyond structural confirmation, NMR spectroscopy is invaluable for investigating the interaction of this compound with its biological targets. For instance, studies have employed heteronuclear (1H-15N) HSQC NMR experiments to characterize interleukin-2 (B1167480) (IL-2) in complexes with its receptor component, IL-2Rα. researchgate.net Given that this compound is designed to inhibit the IL-2/sIL-2Rα signaling pathway, such NMR experiments on the target protein, both in the presence and absence of inhibitors like this compound, can provide detailed insights into the binding interface and conformational changes induced upon binding. This allows researchers to:

Map Binding Sites: Identify specific amino acid residues on the target protein (e.g., IL-2 or IL-2Rα) that are perturbed upon this compound binding, indicating the interaction interface.

Characterize Binding Kinetics and Thermodynamics: Although more complex, advanced NMR techniques can provide information on the strength and dynamics of the this compound-target interaction.

Understand Mechanism of Action: By observing changes in the NMR spectra of the target protein, researchers can deduce how this compound interferes with the IL-2/sIL-2Rα interaction and subsequently affects downstream signaling pathways like STAT5 phosphorylation. medchemexpress.comresearchgate.net

A study also referenced the "Behavior of NH resonances in NMR experiments NMR" in the context of this compound compared to CD8+ cells, further highlighting its use in cellular interaction studies. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable techniques for determining the high-resolution three-dimensional structures of biological macromolecules and their complexes. While specific crystal structures or cryo-EM maps of this compound bound to its targets (e.g., IL-2/sIL-2Rα or STAT5) were not explicitly found in the provided search results, these methods are critical for understanding the precise molecular interactions that underpin this compound's inhibitory activity.

X-ray Crystallography: This technique involves growing high-quality crystals of the target protein, ideally in complex with this compound. By diffracting X-rays through these crystals, a detailed electron density map can be generated, from which the atomic coordinates of the protein and bound this compound can be determined. tulane.edubioscience.fidiamond.ac.ukanton-paar.com This provides atomic-level insights into:

Binding Mode: How this compound fits into the active site or binding interface of its target.

Key Interactions: Identification of specific amino acids involved in hydrogen bonds, salt bridges, and hydrophobic interactions with this compound.

Conformational Changes: Any structural rearrangements in the target protein induced by this compound binding.

The fact that this compound was identified as a "computationally designed peptide" to disrupt protein-protein interactions researchgate.net strongly implies that existing structural data (likely from X-ray crystallography or NMR of the target proteins) was utilized in its rational design.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly advantageous for studying large, flexible, or difficult-to-crystallize protein complexes. youtube.compdbj.orgesrf.frreddit.comyoutube.com For this compound, cryo-EM could be used to:

Visualize Large Complexes: Determine the structure of the multi-protein complexes involved in the IL-2/sIL-2Rα signaling pathway or STAT5 activation, with this compound bound.

Analyze Conformational Heterogeneity: Capture different conformational states of the complex, providing a dynamic view of this compound's interaction and its impact on the signaling machinery.

Study Membrane-Bound Targets: If this compound interacts with membrane-associated proteins, cryo-EM offers a powerful approach to resolve their structures in a more native-like environment.

The absence of direct structural data for this compound-target complexes in the public domain suggests that such studies might be ongoing, proprietary, or that the focus has primarily been on its functional characterization. However, these techniques are essential for a complete understanding of its molecular pharmacology.

Microfluidic and High-Throughput Screening Platforms for this compound

Microfluidic and high-throughput screening (HTS) platforms are crucial for efficiently evaluating the biological activity of compounds like this compound across a large number of samples or conditions.

High-Throughput Screening (HTS): this compound is listed as a compound available in various bioactive compound libraries, which are utilized for HTS. lubio.ch HTS allows for rapid and automated testing of thousands to millions of compounds against a specific biological target or pathway. For this compound, HTS would typically involve:

Primary Screening: Identifying its inhibitory activity against IL-2/sIL-2Rα binding or STAT5 phosphorylation in cell-based or biochemical assays.

Dose-Response Curves: Determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound. targetmol.com

Selectivity Profiling: Screening this compound against a panel of related targets to assess its specificity and identify potential off-target effects.

HTS assays can be conducted in multi-well plates (e.g., 96-well or 384-well) and are amenable to automation, enabling rapid data generation. sigmaaldrich.comassaygenie.com

Microfluidic Platforms: Microfluidics involves the manipulation of fluids at the micro-scale, offering advantages such as reduced reagent consumption, faster reaction times, and the ability to perform complex assays in a highly controlled environment. While the direct application of microfluidics for this compound screening was not explicitly detailed, this compound has been used in studies where microfluidic devices were employed for cellular analysis. For example, a handheld microfluidic device was used to discriminate asthma from allergic rhinitis patients based on neutrophil function in a study where this compound was also utilized as an inhibitor of Treg cells. researchgate.net This suggests that microfluidic platforms could be integrated into this compound research for:

Cellular Assays: Studying the effects of this compound on T-cell differentiation, cytokine production, or other cellular responses in a miniaturized and controlled format.

Single-Cell Analysis: Investigating the heterogeneous responses of individual cells to this compound treatment.

Drug Combination Studies: Rapidly testing this compound in combination with other agents to identify synergistic effects.

These advanced methodologies collectively provide a comprehensive toolkit for the in-depth characterization and understanding of this compound's biological activities and therapeutic potential.

Cmd178 As a Research Tool and Its Applications in Pre Clinical Disease Models

Utilization of CMD178 as a Chemical Probe for Pathway Delineation

This compound is identified as a novel polypeptide that functions as a STAT5 inhibitor glixxlabs.commedchemexpress.commedchemexpress.commedchemexpress.com. Its primary mechanism of action involves blocking the IL-2/sIL-2Rα signaling pathway medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.com. This inhibition consistently leads to a reduction in the expression of both Foxp3 and STAT5 medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.com.

The signal transducer and activator of transcription (STAT) proteins, including STAT5, are cytoplasmic proteins crucial for regulating various cellular processes such as growth, survival, and differentiation medchemexpress.commedchemexpress.com. Dysregulation of the JAK/STAT pathway, which involves STAT proteins, is frequently observed in inflammatory conditions, hematologic malignancies, and solid tumors medchemexpress.commedchemexpress.com. By specifically inhibiting STAT5 and the IL-2/sIL-2Rα pathway, this compound serves as a valuable chemical probe for researchers to delineate the intricate roles of this signaling cascade in diverse biological contexts. Its ability to inhibit regulatory T cell (Treg) development further highlights its utility in understanding immune regulation and related pathological processes glixxlabs.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.com.

Investigation of this compound's Modulatory Effects on Cellular Phenotypes in Research Contexts

This compound's primary modulatory effects on cellular phenotypes stem from its role as a STAT5 inhibitor and its ability to block the IL-2/sIL-2Rα signaling pathway glixxlabs.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.com. This action directly impacts the expression of Foxp3 and STAT5, which are critical transcription factors involved in T cell differentiation and function medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comtargetmol.com.

Development of this compound-Based Biosensors and Diagnostic Probes for Research Purposes

Based on the conducted research, there is no specific information available regarding the development of this compound-based biosensors or diagnostic probes for research purposes. While biosensors are widely utilized analytical devices that combine biochemical and biological components with physical transducers for the identification and detection of various analytes in fields such as medical diagnosis and drug screening a-star.edu.sgnih.govresearchgate.net, the current body of literature does not indicate that this compound has been adapted or developed into such tools.

Emerging Research Frontiers and Future Directions for Cmd178 Studies

Exploration of Novel Biological Roles and Unanticipated Targets of CMD178

This compound is recognized as a lead peptide that consistently reduces the expression of Forkhead box protein P3 (Foxp3) and Signal Transducer and Activator of Transcription 5 (STAT5). This effect is achieved through the inhibition of the Interleukin-2 (B1167480) (IL-2)/soluble IL-2 receptor alpha (sIL-2Rα) signaling pathway. medchemexpress.commedchemexpress.comtargetmol.com A significant biological role identified for this compound is its capacity to inhibit the development of T regulatory (Treg) cells. medchemexpress.commedchemexpress.comtargetmol.com

The inhibitory action on Treg cell development suggests a broader potential for this compound in modulating immune responses. Beyond its established targets of Foxp3, STAT5, and the IL-2/sIL-2Rα pathway, research is exploring its therapeutic potential in conditions such as B-cell non-Hodgkin Lymphoma (NHL) and other malignancies. researchgate.net Furthermore, this compound has been utilized as a Treg inhibitor in studies investigating neutrophilic asthma, where it plays a role in regulating the balance between Treg and T helper 17 (Th17) cells. amegroups.orgresearchgate.net While current findings primarily focus on these specific pathways, future research frontiers include the systematic exploration of any unanticipated targets or off-target effects that might contribute to its observed biological activities or reveal novel therapeutic avenues. This involves employing unbiased screening methodologies to identify additional proteins or pathways influenced by this compound, thereby expanding the understanding of its immunomodulatory landscape.

Integration of Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics)

The integration of omics technologies, such as transcriptomics and proteomics, presents a powerful opportunity to gain a holistic and in-depth understanding of this compound's effects at a molecular level. Omics technologies encompass large-scale analyses of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms. humanspecificresearch.org

Transcriptomics involves the global characterization of RNA transcripts, allowing for the identification and quantification of expressed genes. mdpi.com In the context of this compound research, transcriptomic studies could reveal the full spectrum of gene expression changes induced by this compound treatment in various cell types or disease models, beyond the known downregulation of Foxp3 and STAT5. This could uncover previously unknown regulatory networks or cellular pathways affected by the peptide.

Proteomics , on the other hand, focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.orgmdpi.com Applying proteomics to this compound investigations could provide critical insights into how the peptide impacts protein expression levels, post-translational modifications, and protein-protein interactions. Given that this compound is a peptide, understanding its direct protein binding partners and downstream protein signaling cascades through proteomic approaches would be invaluable.

The synergistic application of these technologies, often referred to as multi-omics or proteotranscriptomics, can bridge the gap between genetic information and protein expression, offering a more complete picture of this compound's biological impact. syncell.com For instance, validating transcriptomic data with corresponding protein expression changes identified through spatial proteomics could confirm the presence and localization of functional proteins, revealing regulatory mechanisms influencing protein expression. syncell.com

Potential Applications of Omics in this compound Research:

Omics TechnologyResearch Application for this compoundExpected Insights
TranscriptomicsGlobal gene expression profiling in response to this compound.Identification of all genes modulated by this compound, revealing affected pathways.
ProteomicsAnalysis of protein abundance and post-translational modifications.Understanding direct and indirect protein targets, and functional consequences of this compound.
Spatial OmicsMapping gene/protein expression within tissues/cells.Pinpointing the exact cellular and subcellular locations where this compound exerts its effects.
MetabolomicsComprehensive analysis of metabolites.Uncovering metabolic changes influenced by this compound's immunomodulatory actions.

Methodological Challenges and Opportunities in this compound Investigation

Investigating a peptide like this compound comes with specific methodological challenges and opportunities that researchers must navigate. While general challenges in scientific research, such as ensuring accurate phenotype definition, addressing time-varying exposures, or accounting for gene-environment interactions, are always present, nih.govnih.gov this compound's nature as a peptide introduces unique considerations.

Methodological Challenges:

Peptide Stability and Delivery: Peptides can be susceptible to degradation by proteases in biological environments and may have poor cell permeability. Developing methods to enhance the stability and efficient intracellular delivery of this compound is a critical challenge.

Specificity and Off-Target Effects: Although this compound has identified targets (Foxp3, STAT5, IL-2/sIL-2Rα signaling), medchemexpress.commedchemexpress.comtargetmol.com rigorously confirming its specificity and identifying any potential off-target interactions is crucial for understanding its precise mechanism of action and avoiding unintended biological consequences.

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Characterization: Establishing accurate dose-response relationships and thoroughly characterizing the PK/PD profile of this compound in various biological systems is essential for its further development.

Complex Biological Systems: Studying this compound's effects within complex immune systems, where multiple cell types and signaling pathways interact, poses challenges in isolating the direct effects of the peptide from secondary responses.

Methodological Opportunities:

Computational Peptide Design: The origin of this compound as a "computationally designed peptide" researchgate.net highlights the opportunity for further in silico approaches to optimize its sequence, stability, and binding affinity. This can lead to the development of more potent and specific analogs.

Advanced Imaging Techniques: Utilizing cutting-edge imaging techniques can provide real-time visualization of this compound's cellular uptake, localization, and interaction with its targets, offering dynamic insights into its mechanism.

CRISPR/Cas9 and Gene Editing: Employing gene editing technologies to create cell lines or animal models with altered expression of this compound's targets (Foxp3, STAT5, IL-2Rα) can help definitively confirm the on-target effects and elucidate the downstream consequences of its action.

High-Throughput Screening: Developing high-throughput screening assays can facilitate the rapid identification of additional compounds that mimic or enhance this compound's effects, or to screen for modulators of its activity.

Multi-Omics Integration: As discussed in Section 9.2, the comprehensive data generated by integrating transcriptomics, proteomics, and other omics approaches offers unparalleled opportunities to map this compound's impact on entire biological systems.

Translational Research Paradigms for this compound (Focus on Research Pathway, not Clinical Trials)

Translational research serves as the crucial bridge between fundamental scientific discoveries made in the laboratory and their eventual application to improve human health. unicancer.fr For this compound, the translational research pathway focuses on systematically advancing its understanding from basic biological insights towards a state where it could potentially enter clinical development, without delving into the specifics of clinical trials themselves.

The translational pathway for this compound begins with the foundational understanding of its mechanism of action as an inhibitor of IL-2/sIL-2Rα signaling and Treg cell development. medchemexpress.commedchemexpress.comtargetmol.com This initial discovery, particularly its potential in B-cell NHL and other malignancies researchgate.net, and its role in neutrophilic asthma amegroups.orgresearchgate.net, establishes the basis for its translational journey.

Key Stages in the Translational Research Pathway for this compound:

Proof-of-Principle Studies: This involves confirming this compound's efficacy and mechanism in relevant in vitro and ex vivo models. For instance, demonstrating its ability to modulate immune cell populations or cytokine profiles in primary human cells or disease-relevant cell lines.

Pre-clinical Evaluation: This stage involves rigorous testing in animal models that mimic human diseases where this compound is hypothesized to have a therapeutic effect (e.g., models of lymphoma or asthma). This includes:

Efficacy Studies: Evaluating the therapeutic benefit of this compound in these models.

Pharmacokinetic (PK) Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted in living organisms.

Pharmacodynamic (PD) Studies: Characterizing the biological effects of this compound in the animal models, correlating exposure with response.

Preliminary Safety Assessment: Identifying any early signs of toxicity or adverse effects in preclinical models, which guides further development.

Biomarker Identification and Validation: Research efforts would focus on identifying and validating biomarkers that can predict this compound's response or monitor its activity in biological systems. This could involve identifying specific gene expression patterns, protein changes, or cellular markers.

Formulation and Delivery Optimization: Given this compound's peptide nature, significant research would be dedicated to developing stable and effective formulations and delivery methods suitable for in vivo application.

Understanding Clinical Need and Target Patient Populations: Continuous engagement with clinicians and patient advocates is crucial to refine the understanding of the specific clinical needs that this compound could address and to identify the most appropriate patient populations for future investigation.

Collaborative Research: Successful translational research often relies on multidisciplinary collaboration between basic scientists, pharmacologists, immunologists, and computational biologists. unicancer.frbirmingham.ac.uk This collaborative environment fosters the exchange of knowledge and expertise necessary to overcome the inherent complexities of drug development.

The overarching goal of this research pathway is to generate a robust body of scientific evidence that supports this compound's potential as a therapeutic agent, laying the groundwork for its eventual progression into human clinical investigation.

Q & A

Q. What is the molecular mechanism by which CMD178 inhibits STAT5 signaling?

this compound suppresses the IL-2/sIL-2Rα signaling pathway, leading to reduced phosphorylation and transcriptional activity of STAT4. This inhibition disrupts downstream targets like Foxp3, critical for Treg cell differentiation. Methodologically, researchers should validate STAT5 inhibition using techniques such as Western blotting (for phospho-STAT5) and flow cytometry (for Foxp3 expression) in Treg cell cultures .

Q. How should researchers design in vitro experiments to assess this compound's impact on Treg cell development?

Use primary T cells or Treg cell lines cultured with IL-2 to activate STAT5. Treat cells with varying concentrations of this compound (e.g., 1–100 µM) and measure outcomes via:

  • Flow cytometry (Foxp3+ cell counts).
  • qPCR for STAT5-dependent genes (e.g., Bcl-2). Include controls (e.g., STAT5 knockout cells or alternative inhibitors like Eupalinolide K for comparison) .

Q. What are the recommended storage conditions for this compound to ensure stability in experiments?

this compound should be stored at -20°C in lyophilized form. For reconstitution, use DMSO or sterile PBS, and prepare working aliquots to avoid freeze-thaw cycles, which may degrade peptide integrity .

Q. How can researchers verify the purity and quality of this compound batches?

Request Certificate of Analysis (COA) from suppliers, which includes HPLC chromatograms (purity >98%) and mass spectrometry data. Independently validate using analytical HPLC or LC-MS .

Advanced Research Questions

Q. How can contradictory data on this compound's dose-dependent effects on Treg suppression be resolved?

Contradictions may arise from differences in cell types (e.g., primary vs. immortalized cells) or culture conditions (e.g., IL-2 concentration). To address this:

  • Standardize IL-2 levels across experiments.
  • Perform dose-response curves with multiple readouts (e.g., STAT5 phosphorylation, apoptosis assays).
  • Compare results with STAT5-specific siRNA knockdowns to isolate this compound-specific effects .

Q. What statistical approaches are optimal for analyzing this compound's inhibitory effects in time-course experiments?

Use mixed-effects models to account for repeated measurements. Pair with post hoc tests (e.g., Tukey’s HSD) to compare time points. Report effect sizes and confidence intervals to quantify uncertainty .

Q. How can researchers integrate this compound findings with other immune signaling pathways (e.g., JAK/STAT or mTOR)?

Employ multi-omics approaches:

  • RNA-seq to identify co-regulated genes.
  • Phosphoproteomics to map cross-talk between STAT5 and other pathways. Validate using dual inhibitors (e.g., this compound + rapamycin) to assess additive/synergistic effects .

Q. What experimental controls are critical when studying this compound in vivo (e.g., murine models)?

Include:

  • Vehicle controls (e.g., DMSO).
  • STAT5 conditional knockout mice to confirm target specificity.
  • Pharmacokinetic studies to monitor this compound bioavailability and off-target effects .

Methodological Considerations

Q. How should researchers report this compound-related data to ensure reproducibility?

Follow the ARRIVE guidelines for preclinical studies:

  • Detail peptide preparation (solvent, concentration, storage).
  • Provide raw data for key assays (e.g., flow cytometry gating strategies).
  • Disclose batch-specific variability in supplementary materials .

Q. What ethical guidelines apply to using this compound in studies involving humanized mouse models?

Adhere to institutional animal care protocols (e.g., IACUC) for humane endpoints and sample size justification. For human cell lines, ensure compliance with biosafety regulations (e.g., NIH Guidelines) .

Data Interpretation and Reporting

Q. How should researchers address non-significant results in this compound studies?

Conduct power analyses post hoc to determine if sample sizes were adequate. Explore confounding variables (e.g., cell passage number, serum lot differences) and report negative findings transparently to avoid publication bias .

Q. What are the best practices for visualizing this compound's effects on STAT5 signaling pathways?

Use pathway mapping tools (e.g., KEGG, Reactome) to generate annotated diagrams. Include heatmaps for gene expression data and dose-response curves with non-linear regression fits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.